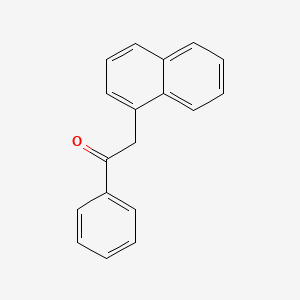

Ethanone, 2-(1-naphthalenyl)-1-phenyl-

Description

Ethanone, 2-(1-naphthalenyl)-1-phenyl-, also known as 1-naphthalen-1-yl-2-phenylethanone (CAS: 941-98-0), is a substituted acetophenone derivative. Its molecular formula is C₁₂H₁₀O, with a molecular weight of 170.21 g/mol . Structurally, it features a naphthalenyl group at the second carbon and a phenyl group at the first carbon of the ethanone backbone (Figure 1). This compound is primarily utilized in research applications, such as synthetic intermediates for pharmaceuticals or materials science .

Properties

CAS No. |

16216-08-3 |

|---|---|

Molecular Formula |

C18H14O |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1-phenylethanone |

InChI |

InChI=1S/C18H14O/c19-18(15-8-2-1-3-9-15)13-16-11-6-10-14-7-4-5-12-17(14)16/h1-12H,13H2 |

InChI Key |

NXRAJMQCFRMHKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-phenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where naphthalene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of 1-bromo-naphthalene with phenylacetylene in the presence of a palladium catalyst and a base can yield 2-(naphthalen-1-yl)-1-phenylethanone. This method offers high selectivity and yields under mild reaction conditions.

Industrial Production Methods

Industrial production of 2-(naphthalen-1-yl)-1-phenylethanone often employs large-scale Friedel-Crafts acylation due to its simplicity and cost-effectiveness. The process involves the continuous feeding of reactants into a reactor, where the reaction is catalyzed by aluminum chloride. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)-1-phenylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

Oxidation: Formation of naphthalene-1-carboxylic acid or phenylacetic acid.

Reduction: Formation of 2-(naphthalen-1-yl)-1-phenylethanol.

Substitution: Formation of halogenated derivatives such as 2-(naphthalen-1-yl)-1-phenylethanone bromide.

Scientific Research Applications

2-(Naphthalen-1-yl)-1-phenylethanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its aromatic structure.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Naphthalenyl- and Aryl-Substituted Ethanones

Compounds in this category share aromatic substituents (naphthalenyl, phenyl, or heteroaromatic groups) on the ethanone core.

Key Observations :

- JWH-018 and NAMIE incorporate indole rings, enhancing their biological activity (e.g., cannabinoid receptor binding) compared to the phenyl-substituted target compound .

- The pyridinyl-substituted analog (C₁₇H₁₃NO) lacks documented applications but serves as a structural variant for ligand design .

Hydroxy-Substituted Ethanones

These compounds feature hydroxyl groups on aromatic rings, altering polarity and reactivity.

Key Observations :

Heterocyclic-Substituted Ethanones

Substituents include piperazinyl, tetrazolyl, or thienyl groups.

Key Observations :

- The thienyl-substituted derivative is used in flavor synthesis, highlighting the versatility of ethanone derivatives .

Extended Conjugation Systems

Chalcone-like derivatives with extended π-systems.

Biological Activity

Ethanone, 2-(1-naphthalenyl)-1-phenyl-, also known as 2-(naphthalen-1-yl)-1-phenylethanone, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Ethanone, 2-(1-naphthalenyl)-1-phenyl- has the molecular formula and a molecular weight of 250.3 g/mol. Its structure comprises a naphthalene moiety attached to a phenyl group through an ethanone link. This configuration contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that Ethanone, 2-(1-naphthalenyl)-1-phenyl- exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential against various bacterial strains.

- Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It has been investigated for its ability to modulate inflammatory responses.

The biological activity of Ethanone, 2-(1-naphthalenyl)-1-phenyl- is attributed to its ability to interact with cellular targets such as enzymes and receptors. The aromatic structure allows for π-π interactions and hydrogen bonding, which can influence binding affinity and specificity towards various biological targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Ethanone, 2-(1-naphthalenyl)-1-phenyl- against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for different pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics .

Anticancer Activity

In vitro studies have demonstrated that Ethanone, 2-(1-naphthalenyl)-1-phenyl- can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

These findings suggest that the compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression .

Case Studies

Recent case studies have highlighted the potential of Ethanone, 2-(1-naphthalenyl)-1-phenyl- in drug development:

- Study on Anticancer Properties : A study focused on MCF-7 cells treated with varying concentrations of the compound showed a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction .

- Antimicrobial Efficacy in Clinical Settings : Clinical trials assessing the effectiveness of this compound against multidrug-resistant bacteria have shown promising results, suggesting its potential as a lead compound in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.